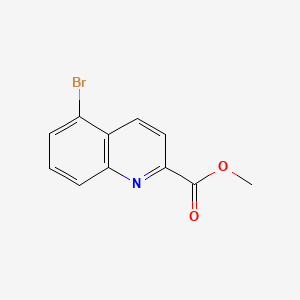

Methyl 5-bromoquinoline-2-carboxylate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-bromoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPHCBOAHXYHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719255 | |

| Record name | Methyl 5-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355174-78-5 | |

| Record name | Methyl 5-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Methyl 5 Bromoquinoline 2 Carboxylate

The fundamental properties and identifiers of Methyl 5-bromoquinoline-2-carboxylate are summarized in the table below. This data is compiled from chemical databases and supplier information. The compound typically appears as a white to off-white powder. lookchem.com

| Property | Value | Source |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 1355174-78-5 | sinfoochem.comsigmaaldrich.cn |

| Molecular Formula | C₁₁H₈BrNO₂ | uni.lusinfoochem.com |

| Molecular Weight | 266.09 g/mol | sinfoochem.com |

| Monoisotopic Mass | 264.974 g/mol | uni.lu |

| SMILES | COC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br | uni.lu |

| InChI Key | CWPHCBOAHXYHJF-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 3.1 | uni.lu |

| Appearance | White to off-white powder | lookchem.com |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of Methyl 5-bromoquinoline-2-carboxylate involves the esterification of its corresponding carboxylic acid, 5-bromoquinoline-2-carboxylic acid. synquestlabs.com This transformation is typically achieved via Fischer esterification, where the carboxylic acid is heated in methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.com An alternative method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with methanol. ajchem-a.com

The precursor, 5-bromoquinoline-2-carboxylic acid, can be synthesized through various established methods for forming the quinoline (B57606) ring. synquestlabs.comepa.gov One common approach is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778), in this case, 3-bromoaniline (B18343). Another powerful method is the Combes quinoline synthesis. More modern protocols, such as the one-pot reaction between a substituted 2-aminobenzaldehyde (B1207257) and a β-nitroacrylate, also provide access to the quinoline-2-carboxylate scaffold. researchgate.net

The reactivity of this compound is dominated by its two functional groups. The bromine atom at the C5-position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The methyl ester at the C2-position can be readily hydrolyzed to the parent carboxylic acid or converted into amides by reacting with various amines. nih.govnih.gov This orthogonal reactivity allows for selective manipulation of the molecule at either position, making it a valuable and flexible synthetic intermediate.

Applications in Chemical Research

The principal application of Methyl 5-bromoquinoline-2-carboxylate in research is its role as a versatile chemical building block. lookchem.com It serves as a key intermediate in the multi-step synthesis of more complex molecules designed for biological evaluation.

The quinoline-2-carboxylate framework is a recognized pharmacophore, and derivatives are investigated for various therapeutic targets. For example, research has shown that quinoline-2-carboxamide (B1208818) derivatives can act as potent inhibitors of enzymes like carbonic anhydrase. researchgate.netnih.gov Other studies have focused on developing quinoline-based compounds as antagonists for receptors such as the P2X7 receptor, which is implicated in various pathological conditions. nih.gov

In this context, this compound provides a platform for structure-activity relationship (SAR) studies. The ester can be converted to a library of amides, while the bromo group can be replaced with different substituents via cross-coupling. This allows chemists to systematically modify the structure and investigate how these changes affect biological activity, with the goal of identifying compounds with improved potency and selectivity. nih.govnih.gov

Spectroscopic and Crystallographic Data

Strategies for the Construction of the Quinoline Ring System

The formation of the quinoline core is a critical step in the synthesis of this compound. Several named reactions have been historically employed and continue to be adapted for this purpose.

Modified Friedländer Quinoline Synthesis

The Friedländer synthesis is a fundamental method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.orgnih.gov In a modified approach, which could be adapted for the synthesis of the target molecule, a 2-aminobenzaldehyde (B1207257) derivative would react with a pyruvate (B1213749) ester. For the synthesis of this compound, this would necessitate starting with 2-amino-5-bromobenzaldehyde (B112427) and methyl pyruvate. The reaction is typically catalyzed by acids or bases. wikipedia.org Recent advancements have explored various catalytic systems, including ionic liquids and nanocatalysts, to improve yields and reaction conditions. nih.gov A one-pot synthesis of quinoline-2-carboxylates has been developed from β-nitroacrylates and 2-aminobenzaldehydes, which proceeds through an aza-Michael addition and an intramolecular Henry reaction. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Amino-5-bromobenzaldehyde | Methyl pyruvate | Acid or Base catalysis | This compound |

| 2-Aminobenzaldehydes | β-Nitroacrylates | Promoter-free, solvent-free | Quinoline-2-carboxylates researchgate.net |

Pfitzinger Quinoline Synthesis

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.govresearchgate.net To synthesize the 2-carboxylate isomer, a modification of the starting materials would be necessary. One potential, though less common, pathway could involve a strategic use of a dicarbonyl compound that directs cyclization to favor the formation of a 2-carboxyquinoline. A more direct Pfitzinger-type approach would involve the reaction of 5-bromoisatin (B120047) with a compound like methyl pyruvate. The reaction of isatin with a base, such as potassium hydroxide (B78521), initially leads to the formation of a keto-acid, which then condenses with the carbonyl compound. nih.gov The resulting intermediate cyclizes and dehydrates to form the quinoline ring. nih.gov Studies have shown the synthesis of 2-aryl-6-bromoquinolines from 5-bromoisatin and various aryl methyl ketones. researchgate.net

| Reactant 1 | Reactant 2 | Base | Product |

| 5-Bromoisatin | Methyl pyruvate | Potassium hydroxide | 5-Bromoquinoline-2,4-dicarboxylic acid (hypothetical intermediate) |

| Isatin | Carbonyl compound | Strong base | Quinoline-4-carboxylic acid derivative researchgate.net |

| 5-Bromoisatin | Aryl methyl ketones | Base | 2-Aryl-6-bromoquinoline-4-carboxylic acid researchgate.net |

Skraup and Doebner-von Miller Protocols and their Adaptations

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org For this compound, 3-bromoaniline (B18343) would be the starting aniline. The glycerol is dehydrated in situ to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.orgnih.govyoutube.com A significant challenge with meta-substituted anilines is the formation of a mixture of 5- and 7-bromo isomers.

The Doebner-von Miller reaction is a related protocol that uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.goviipseries.orgwikipedia.org This method allows for greater diversity in the substitution pattern of the resulting quinoline. iipseries.org The reaction of an aniline with an α,β-unsaturated carbonyl compound is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org Similar to the Skraup synthesis, the use of 3-bromoaniline would likely lead to a mixture of isomeric products. Recent improvements to these methods include the use of acrolein diethyl acetal (B89532) as a stable acrolein precursor, leading to moderate to good yields of quinolines. lookchem.com

| Aniline Derivative | Carbonyl Source | Conditions | Key Intermediates/Products |

| 3-Bromoaniline | Glycerol, H₂SO₄, Nitrobenzene | Heating | 5-Bromoquinoline (B189535) and 7-Bromoquinoline mixture |

| Aniline | α,β-Unsaturated carbonyl | Acid catalyst | Substituted quinolines wikipedia.org |

| Substituted Anilines | Acrolein diethyl acetal | HCl | Substituted quinolines lookchem.com |

Conrad–Limpach Cyclizations

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction conditions can be controlled to selectively produce either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). To obtain a precursor for this compound, one would start with 3-bromoaniline and a β-ketoester such as diethyl malonate. The initial condensation forms a β-aminoacrylate, which upon heating to high temperatures (around 250 °C), cyclizes to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgnih.gov The use of high-boiling point solvents can significantly improve the yield of the cyclized product. nih.govnih.gov Subsequent functionalization would be required to introduce the carboxylate at the 2-position and remove the hydroxyl group at the 4-position.

| Aniline Derivative | β-Ketoester | Conditions | Product |

| 3-Bromoaniline | Diethyl malonate | High temperature (~250 °C) | 5-Bromo-4-hydroxyquinoline |

| Aniline | β-Ketoester | Low temperature | β-Aminoacrylate (kinetic product) wikipedia.org |

| Aniline | β-Ketoester | High temperature | 4-Hydroxyquinoline (thermodynamic product) wikipedia.org |

Electrochemical Synthesis Routes

Electrochemical methods offer a green and often highly selective alternative for the synthesis of heterocyclic compounds. mdpi.comnih.govresearchgate.net The electrochemical synthesis of quinolines can be achieved through various pathways, including the oxidative cyclization of suitable precursors. For instance, the formylation of quinoline derivatives has been investigated electrochemically. mdpi.comnih.govresearchgate.net While a direct electrochemical synthesis of this compound is not prominently reported, electrochemical methods could be applied for the bromination of a pre-formed quinoline-2-carboxylate ester. The electrochemical bromination of alkenes and alkynes using bromide salts as a safe bromine source is a well-established technique that could be adapted for the functionalization of the quinoline core. rsc.org

| Substrate | Reagents/Conditions | Product |

| N-substituted o-aminophenylacetylenes | Electrochemical oxidative annulation | Substituted quinolines |

| 8-hydroxyquinoline | Vilsmeier-Haack or Duff formylation | 8-hydroxyquinoline-carbaldehydes mdpi.comnih.govresearchgate.net |

| Quinoline | Gaseous bromine, 300°C | 3-Bromoquinoline (B21735) researchgate.net |

| Quinoline | Gaseous bromine, 450-500°C | 2-Bromoquinoline researchgate.net |

Functionalization and Derivatization Approaches

Once the 5-bromoquinoline-2-carboxylate core is assembled, further modifications can be introduced at either the bromine-substituted position or the ester functionality.

The bromine atom at the C5 position serves as a versatile handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes palladium catalysts to form carbon-carbon bonds between an aryl halide and an organoboron compound, is a powerful tool for this purpose. researchgate.netlibretexts.orgnih.govnih.gov This reaction would allow for the introduction of various aryl or alkyl substituents at the C5 position of this compound.

Similarly, the Buchwald-Hartwig amination offers a robust method for the formation of carbon-nitrogen bonds. ias.ac.inwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This palladium-catalyzed reaction can couple the C5-bromo position with a variety of primary or secondary amines, leading to a diverse library of 5-aminoquinoline (B19350) derivatives.

The ester group at the C2 position can also be readily derivatized. For instance, hydrolysis of the methyl ester under acidic or basic conditions would yield the corresponding 5-bromoquinoline-2-carboxylic acid. This carboxylic acid can then be converted to a variety of amides through standard peptide coupling protocols.

| Starting Material | Reaction Type | Reagents/Catalyst | Product |

| This compound | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Methyl 5-arylquinoline-2-carboxylate researchgate.net |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Methyl 5-aminoquinoline-2-carboxylate ias.ac.inwikipedia.org |

| This compound | Ester Hydrolysis | Acid or Base | 5-Bromoquinoline-2-carboxylic acid |

| 5-Bromoquinoline-2-carboxylic acid | Amide Coupling | Amine, Coupling agent | 5-Bromo-N-substituted-quinoline-2-carboxamide |

Bromination of Quinoline Carboxylates

Direct bromination of the quinoline ring is a common method for introducing a bromine atom. This reaction is an electrophilic aromatic substitution. The quinoline nucleus is deactivated to electrophilic attack, particularly the pyridine (B92270) ring. However, the benzene (B151609) ring can undergo substitution, typically at the C5 and C8 positions. sigmaaldrich.com The regioselectivity of the reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

For quinoline derivatives, the electron-withdrawing nature of the carboxylate group at the C2 position further deactivates the ring system, making bromination challenging. However, forcing conditions or specific catalysts can achieve the desired substitution. A relevant analogue, the bromination of isoquinoline (B145761) using N-bromosuccinimide (NBS) in concentrated sulfuric acid, demonstrates that careful temperature control is critical. Maintaining the temperature between -22 and -26°C favors the formation of 5-bromoisoquinoline (B27571) and suppresses the creation of other isomers. orgsyn.org This highlights that regioselective bromination at the C5 position is feasible, though it requires precise control over the reaction parameters to achieve high purity and yield. orgsyn.org Similarly, the bromination of 8-methoxyquinoline (B1362559) can yield the 5-bromo derivative, though product mixtures are common. acgpubs.org

The proposed mechanism involves the generation of an electrophilic bromine species which then attacks the electron-rich C5 position of the quinoline ring, followed by the restoration of aromaticity.

Esterification of Bromoquinoline Carboxylic Acids

A more common and often higher-yielding route to this compound is the esterification of the corresponding carboxylic acid, 5-bromoquinoline-2-carboxylic acid. Several standard esterification methods are applicable.

Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. nih.govnih.gov The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is used as the solvent and water is removed as it is formed. nih.govnih.gov A specific example for a related compound, the synthesis of methyl 6-bromoquinoline-2-carboxylate, was achieved by refluxing 6-bromo-2-quinolinecarboxylic acid in methanol (B129727) with methanesulfonic acid as the catalyst, yielding the desired ester in 85% yield after 6 hours. google.com

DCC-Mediated Esterification (Steglich Esterification): For substrates that are sensitive to high temperatures or strong acids, coupling agents can be used. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is advantageous for its mild reaction conditions (often performed at room temperature) and its ability to suppress side product formation, leading to high yields even with sterically hindered components. researchgate.net

| Method | Reagents | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | 5-Bromoquinoline-2-carboxylic acid, Methanol, Methanesulfonic Acid | Reflux, 6 hours | ~85% | google.com |

| Steglich Esterification | 5-Bromoquinoline-2-carboxylic acid, Methanol, DCC, DMAP | 0°C to Room Temp, ~3 hours | High | researchgate.net |

Carbonyl Insertion Reactions

Carbonyl insertion, or carbonylation, represents a powerful method for installing the carboxylate group directly onto a halogenated quinoline precursor. Palladium-catalyzed carbonylation reactions are particularly effective for converting aryl bromides into esters. libretexts.orgacs.org

In this strategy, 5-bromoquinoline would be the starting material. The reaction is conducted under an atmosphere of carbon monoxide (CO) with a palladium catalyst, such as Pd(OAc)₂, a suitable ligand like Xantphos, a base, and methanol as the nucleophile. libretexts.org The process involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by the insertion of a CO molecule into the palladium-carbon bond to form a quinoloyl-palladium complex. Subsequent nucleophilic attack by methanol yields the methyl ester product and regenerates the active palladium catalyst. These reactions can be performed at atmospheric pressure of CO and offer high selectivity. libretexts.orgacs.org Research has shown that 3-bromoquinoline can be effectively converted to its corresponding benzamide (B126) via this route, demonstrating the viability for heteroaryl bromides. libretexts.org Similarly, 6-bromoquinoline (B19933) has been methoxycarbonylated in 93% yield using a palladium catalyst in a renewable solvent. nih.gov

Regioselective Synthesis Strategies

Building the quinoline core with the desired substituents is a cornerstone of heterocyclic chemistry. Several named reactions allow for the regioselective synthesis of quinolines, which can be adapted to produce the 5-bromo-2-carboxylate structure.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org To synthesize this compound, one could use 2-amino-6-bromobenzaldehyde (B143974) and methyl pyruvate as starting materials. The reaction is typically catalyzed by an acid (e.g., p-toluenesulfonic acid) or a base and proceeds via an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. The choice of these specific starting materials ensures the bromine is at the C5 position and the methyl carboxylate group is at the C2 position.

Doebner-von Miller Reaction: This reaction synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. orgsyn.org For the target molecule, 4-bromoaniline (B143363) could be reacted with an α,β-unsaturated α-ketoester. The reaction mechanism is complex but ultimately leads to the formation of the quinoline ring with predictable regiochemistry based on the substitution pattern of the aniline precursor. orgsyn.orggoogle.com

One-Pot Synthetic Procedures

Modern synthetic chemistry emphasizes efficiency, often through one-pot procedures that minimize intermediate purification steps. Several one-pot methods for the synthesis of quinoline-2-carboxylates have been developed. sigmaaldrich.com

A notable one-pot protocol involves the reaction of 2-aminobenzaldehydes with β-nitroacrylates. sigmaaldrich.com This process proceeds via an initial aza-Michael addition, followed by an intramolecular Henry reaction to form a piperidine (B6355638) intermediate. Subsequent aromatization, often facilitated by a solid-supported base like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), yields the quinoline-2-carboxylate. sigmaaldrich.com To obtain the 5-bromo analogue, one would start with the appropriately substituted 2-amino-6-bromobenzaldehyde. The mild conditions of this procedure allow for the preservation of various functional groups. sigmaaldrich.com

Challenges and Innovations in Synthetic Efficiency

The synthesis of complex quinoline derivatives is not without its difficulties. Traditional methods like the Skraup or Doebner-von Miller reactions often require harsh conditions, such as high temperatures and strong acids, which can lead to low yields and limited functional group tolerance. Key challenges include achieving high regioselectivity, especially in electrophilic substitution reactions, and avoiding the formation of unwanted byproducts.

Innovations in synthetic chemistry aim to overcome these hurdles.

Modern Catalysts : The development of novel catalysts is a major area of advancement. Heterogeneous catalysts, including various nanocatalysts, offer advantages such as easy recovery, recyclability, and improved sustainability. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side reactions by providing rapid and uniform heating.

Continuous Flow Chemistry : Performing reactions in continuous flow reactors enhances scalability, reproducibility, and safety. It allows for precise control over reaction parameters like temperature and residence time, leading to improved efficiency and reduced waste. nih.gov

Principles of Green Chemistry in Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to minimize environmental impact. sigmaaldrich.com This involves a shift from traditional, often hazardous, synthetic protocols to more sustainable methodologies. sigmaaldrich.com

Key green chemistry strategies include:

Use of Greener Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary focus. sigmaaldrich.com

Eco-Friendly Catalysts : The development and use of non-toxic, recyclable catalysts, such as certain Lewis acids or even catalyst-free systems, reduces chemical waste. sigmaaldrich.com p-Toluenesulfonic acid (p-TSA) is an example of an effective and greener catalyst used in one-pot syntheses. sigmaaldrich.com

Energy Efficiency : Methodologies like microwave-assisted synthesis reduce energy consumption compared to conventional heating methods.

Atom Economy : Designing synthetic routes, such as one-pot multicomponent reactions, that maximize the incorporation of all starting material atoms into the final product minimizes waste generation. Solvent-free, or neat, reaction conditions further enhance the green credentials of a synthesis. organic-chemistry.org

Reactivity of the Bromo Substituent

The bromine atom at the C-5 position of the quinoline ring is a key functional group that enables a wide array of synthetic modifications. Its reactivity is central to the utility of this compound as a precursor for more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.org While specific examples with this compound are not extensively detailed in the literature, its use in the synthesis of Mcl-1 inhibitors has been documented in patents. nih.govharvard.edu These reactions generally involve the coupling of the bromoquinoline with various aryl or heteroaryl boronic acids or their esters.

The general protocol for such a reaction would involve a palladium source such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, a suitable phosphine (B1218219) ligand like Xantphos, and a base such as Na₂CO₃, Cs₂CO₃, or K₂CO₃. nih.govharvard.edu The reaction is typically carried out in a solvent like DMF, toluene, or a mixture of solvents like dioxane and water.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Bromoquinolines

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | >95 |

| 2 | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 85 |

| 3 | 5-Bromobenzofuran-2-carboxylate | Phenylboronic acid | 2-Quinolinealdoxime-Pd(II)-complex | - | Cs₂CO₃ | Toluene | 97 (Microwave) |

The data in this table is illustrative and based on reactions with similar bromo-substituted heterocyclic compounds.

The Stille coupling reaction provides another effective method for C-C bond formation by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com Although specific examples detailing the Stille coupling of this compound are scarce, the general principles can be applied.

A typical Stille coupling would involve reacting the bromoquinoline with an organostannane in the presence of a palladium catalyst like Pd(PPh₃)₄ and often with the addition of a salt like LiCl or a copper(I) co-catalyst to enhance the reaction rate. organic-chemistry.org The reaction is usually performed in an anhydrous solvent such as THF or toluene.

Table 2: General Conditions for Stille Coupling of Aryl Bromides

| Entry | Aryl Halide | Organostannane | Catalyst | Additive | Solvent |

| 1 | Aryl Bromide | Vinyltributyltin | Pd(PPh₃)₄ | - | THF |

| 2 | Aryl Bromide | Aryltributyltin | Pd(OAc)₂/Dabco | - | DMF |

| 3 | Aryl Bromide | Organostannane | Pd(PPh₃)₄ | CuI | NMP |

This table presents generalized conditions for the Stille coupling of aryl bromides.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.orgsynthesisspotlight.comrsc.org This reaction is highly valuable for the synthesis of arylamines. The bromo substituent of this compound makes it a suitable candidate for such transformations.

The reaction typically employs a palladium catalyst, often in combination with a bulky electron-rich phosphine ligand such as XPhos or BINAP, and a strong base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). nih.govresearchgate.net The choice of ligand and base is crucial and often depends on the specific amine being coupled. Microwave-assisted Buchwald-Hartwig aminations have been shown to significantly reduce reaction times. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

| 1 | 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene (Microwave) |

| 2 | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | DHPHAzSi | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane |

| 3 | Aryl Tosylate | Various Amines | Pd-NHC Complex | - | K₂CO₃ | t-AmylOH |

This table illustrates typical conditions for the Buchwald-Hartwig amination of various aryl halides.

Nucleophilic Aromatic Substitution Reactions

While palladium-catalyzed reactions are predominant, the bromo substituent on the electron-deficient quinoline ring can also undergo nucleophilic aromatic substitution (SNAr) under certain conditions, particularly with strong nucleophiles. The reactivity in SNAr is influenced by the electronic nature of the quinoline ring and the position of the bromo group. For instance, treatment with a strong nucleophile like sodium methoxide (B1231860) in methanol could potentially lead to the corresponding 5-methoxyquinoline (B23529) derivative. pearson.com However, such reactions may require harsh conditions and can sometimes lead to the formation of side products. The presence of the electron-withdrawing carboxylate group can facilitate this type of reaction.

Reductive Eliminations and Hydrogenation Studies

Transformations Involving the Carboxylate Moiety

The methyl carboxylate group at the C-2 position is a primary site for functional group interconversion. Standard ester chemistry can be applied to transform it into other functionalities, such as carboxylic acids and amides, which are often key intermediates for further synthetic elaboration.

The hydrolysis of the methyl ester to the corresponding 5-bromoquinoline-2-carboxylic acid is a fundamental transformation. This reaction can be readily achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup, efficiently yields 5-bromoquinoline-2-carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that subsequently expels a methoxide ion.

Acid-Catalyzed Hydrolysis: Alternatively, heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) in an aqueous medium also effects hydrolysis. This process involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water.

The resulting 5-bromoquinoline-2-carboxylic acid is a crucial intermediate, serving as a precursor for the synthesis of amides, more complex esters, and other derivatives via reactions of the carboxylic acid group. ajchem-a.comnih.gov

The synthesis of amide derivatives from this compound can be accomplished through several routes. These amides are significant as the amide bond is a core feature in many biologically active molecules and polymers.

Two-Step Hydrolysis-Amidation Sequence: The most common method involves the initial hydrolysis of the ester to 5-bromoquinoline-2-carboxylic acid, as described previously. ajchem-a.com The resulting acid is then activated and coupled with a primary or secondary amine. Activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or by using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). organic-chemistry.orgnih.gov

Direct Aminolysis: Direct reaction of the methyl ester with ammonia (B1221849) or an amine can produce the corresponding amide. This transformation often requires high temperatures and pressures or catalytic activation to proceed at a reasonable rate.

Microwave-Assisted Synthesis: Modern techniques, such as microwave irradiation, have been shown to facilitate the direct reaction of quinoline esters with anilines to produce quinoline-2-carboxanilides efficiently, offering advantages of faster reaction times and high yields. researchgate.net

The versatility of this reaction allows for the synthesis of a wide array of amide derivatives, as illustrated in the table below.

| Amine Reactant | Resulting Amide Product Name | Potential Application/Significance |

|---|---|---|

| Ammonia (NH₃) | 5-Bromoquinoline-2-carboxamide | Core structure for further derivatization |

| Aniline | N-Phenyl-5-bromoquinoline-2-carboxamide | Precursor for substituted anilides with potential biological activity researchgate.net |

| Hydrazine (N₂H₄) | 5-Bromoquinoline-2-carbohydrazide | Intermediate for synthesizing heterocyclic systems like pyrazoles or triazoles acs.org |

| 4-Aminophenol | 5-Bromo-N-(4-hydroxyphenyl)quinoline-2-carboxamide | Building block for compounds with potential P2X7R antagonist activity nih.gov |

| N-Methyl-4-propoxyaniline | 5-Bromo-N-methyl-N-(4-propoxyphenyl)quinoline-2-carboxamide | Analog of potential antitubercular agents nih.gov |

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This compound can be converted to other esters (e.g., ethyl, benzyl (B1604629), or tert-butyl esters) through this reaction. This is valuable for modifying the properties of the molecule, such as solubility or reactivity, or for introducing a protecting group that can be cleaved under different conditions than the methyl ester.

The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org

Acid-Catalyzed Transesterification: Using a catalytic amount of a strong acid like sulfuric acid, the reaction is performed in a large excess of the desired alcohol, which also serves as the solvent. The equilibrium is driven towards the product by the high concentration of the new alcohol.

Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), is used. This reaction is also an equilibrium process, driven by using the alcohol as the solvent. masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring is a bicyclic heteroaromatic system, and its reactivity in substitution reactions is nuanced. The pyridine ring is generally electron-deficient and resistant to electrophilic attack, while the benzene ring is more susceptible.

Electrophilic Aromatic Substitution (EAS) In an electrophilic aromatic substitution reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.commasterorganicchemistry.com For quinoline, EAS occurs preferentially on the electron-richer benzene ring, primarily at positions C5 and C8. In this compound, the situation is dictated by the existing substituents:

The quinoline nitrogen and the C2-ester group are both electron-withdrawing, deactivating the entire ring system towards electrophilic attack, especially the pyridine part.

The bromo group at C5 is a deactivating substituent but acts as an ortho-, para- director. masterorganicchemistry.com

Considering these factors, any further electrophilic substitution (e.g., nitration, sulfonation) would be disfavored but, if forced, would be directed primarily to the C8 position, which is para to the bromine atom and the most activated position on the carbocyclic ring. researchgate.net

Nucleophilic Aromatic Substitution (NAS) Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.commasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org In this compound, the bromine atom at C5 is a potential leaving group. The reaction is activated by:

The electron-withdrawing effect of the ring nitrogen atom.

The electron-withdrawing methyl carboxylate group at C2.

These features make the C5 position susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, or amines), leading to the displacement of the bromide ion via an addition-elimination (SNAr) mechanism. acs.orgnih.gov This pathway proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

| Reaction Type | Key Substituent Effects | Predicted Major Product Position | Example Reaction |

|---|---|---|---|

| Electrophilic Substitution | -Br at C5 is o,p-directing. -Ring N and -CO₂Me at C2 are deactivating. | C8 | Nitration (HNO₃/H₂SO₄) to yield Methyl 8-nitro-5-bromoquinoline-2-carboxylate |

| Nucleophilic Substitution | -Br at C5 is the leaving group. -Ring N and -CO₂Me at C2 are activating. | C5 | Reaction with Sodium Methoxide (NaOMe) to yield Methyl 5-methoxyquinoline-2-carboxylate |

Cycloaddition Reactions and Annulation Strategies

Advanced synthetic transformations can utilize the quinoline ring system in cycloaddition reactions to rapidly build molecular complexity. Although the aromaticity of the quinoline nucleus makes it a reluctant participant in many cycloadditions, certain strategies can overcome this barrier.

One notable example is the photochemical dearomative [4+2] cycloaddition . Research has shown that quinolines, upon excitation in the presence of a Lewis acid, can undergo para-cycloadditions with alkenes. nih.gov In this type of transformation, the benzene portion of the quinoline ring acts as the diene component, reacting across the C5 and C8 positions. For this compound, this would involve a reaction with an alkene to form a highly complex, three-dimensional tricyclic structure, temporarily disrupting the aromaticity to form new carbon-carbon bonds. nih.gov

Furthermore, quinoline derivatives are central to various annulation strategies , which involve the formation of a new ring fused to the existing scaffold. nih.govmdpi.comelsevierpure.com While many of these methods focus on the synthesis of the quinoline ring itself, functionalized quinolines like this compound can serve as starting materials for building further fused heterocyclic systems, for example, by using the bromo and ester functionalities as handles for cyclization reactions. combichemistry.commdpi.com

Stereoselective Transformations and Chiral Pool Applications

Introducing chirality into the quinoline framework is of significant interest for applications in medicinal chemistry and asymmetric catalysis. While specific stereoselective transformations of this compound are not widely documented, its functional groups offer several handles for introducing stereocenters.

Chiral Pool Synthesis: The molecule can be derivatized using enantiopure reagents from the chiral pool, such as amino acids or their derivatives. nih.gov For instance, amidation of the corresponding carboxylic acid with a chiral amine, like (S)-ethyl 2-amino-3-phenylpropanoate, would produce a chiral diastereomeric product. nih.gov

Asymmetric Catalysis: The quinoline nitrogen can act as a directing group in metal-catalyzed asymmetric reactions. For example, asymmetric hydrogenation of the pyridine ring could lead to chiral tetrahydroquinoline derivatives.

Substrate-Controlled Diastereoselection: The existing functionalities could direct the stereochemical outcome of reactions on other parts of the molecule. For example, reduction of the ester to an alcohol, followed by derivatization and subsequent reaction, could proceed with facial selectivity influenced by the bulky quinoline ring.

Precursor to Chiral Ligands: Functionalized quinolines are important scaffolds for chiral ligands used in transition-metal catalysis. The bromo and ester groups on this compound provide reactive sites for elaboration into sophisticated chiral pincer or bidentate ligands.

These strategies highlight the potential of this compound as a versatile scaffold for the construction of enantiomerically enriched molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular structure, including the connectivity of atoms and their chemical environment, can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups tend to shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift. The coupling between adjacent non-equivalent protons results in the splitting of signals, with the magnitude of the splitting, known as the coupling constant (J), providing information about the number and spatial relationship of neighboring protons.

¹H NMR Data Table (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.2-8.4 | d | ~8.5 |

| H4 | ~8.0-8.2 | d | ~8.5 |

| H6 | ~7.8-8.0 | d | ~7.5 |

| H7 | ~7.6-7.8 | t | ~7.8 |

| H8 | ~8.1-8.3 | d | ~8.0 |

| OCH₃ | ~3.9-4.0 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment.

Specific experimental ¹³C NMR data for this compound is not available in the public domain. However, based on known data for similar quinoline derivatives, the carbon atoms of the quinoline ring are expected to resonate in the range of 120-150 ppm. The carbon atom attached to the bromine (C5) would be influenced by the halogen's electronegativity and would likely appear in the lower end of this range. The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region, typically around 165-175 ppm. The methyl carbon of the ester group would appear at a much higher field, generally between 50 and 60 ppm.

¹³C NMR Data Table (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~148-152 |

| C3 | ~122-125 |

| C4 | ~135-138 |

| C4a | ~128-131 |

| C5 | ~118-122 |

| C6 | ~130-133 |

| C7 | ~127-130 |

| C8 | ~129-132 |

| C8a | ~145-148 |

| C=O | ~165-168 |

| OCH₃ | ~52-55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in the unambiguous assignment of proton and carbon signals and in establishing the connectivity within a molecule.

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the protons on the quinoline ring system.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

While specific 2D NMR data for this compound were not found, these techniques would be essential for a complete and accurate structural elucidation. For example, an HMBC correlation between the methyl protons and the carbonyl carbon would confirm the ester functionality.

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies involve recording NMR spectra at different temperatures. This technique is particularly useful for studying dynamic processes, such as conformational changes or restricted rotation around single bonds. In the case of this compound, VT-NMR could potentially provide insights into the rotational barrier around the C2-C(O)OCH₃ bond, although significant conformational dynamics are not anticipated for this relatively rigid molecule under normal conditions. No specific variable temperature NMR studies for this compound were identified in the literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a fingerprint of the functional groups present in the molecule.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ester group, which typically appears as a strong band in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be present, usually in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the quinoline ring would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

IR Data Table (Predicted)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| C=O Stretch (Ester) | 1710-1730 | Strong |

| Aromatic C=C Stretch | 1600, 1570, 1500, 1450 | Medium-Strong |

| C-O Stretch (Ester) | 1250-1300 and 1100-1150 | Strong |

| C-Br Stretch | 600-700 | Medium |

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning an unambiguous molecular formula to a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (Molecular Formula: C₁₁H₈BrNO₂), the theoretical monoisotopic mass is 264.97385 Da. uni.lu HRMS can confirm this elemental composition by providing an experimental mass value with low ppm (parts-per-million) error. The technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Predicted HRMS data for various adducts of the target molecule highlight the precision of this method. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 265.98113 |

| [M+Na]⁺ | 287.96307 |

| [M-H]⁻ | 263.96657 |

| [M+K]⁺ | 303.93701 |

This table is generated based on predicted values. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte, typically protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, are formed. For this compound, ESI-MS would be expected to prominently show an ion peak at an m/z corresponding to [C₁₁H₈BrNO₂ + H]⁺, or approximately 265.98113 in positive mode. uni.lu This technique is particularly useful when coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.

X-ray Crystallography and Solid-State Analysis

As of the latest literature surveys, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. While the crystal structure of the parent compound, methyl quinoline-2-carboxylate, has been determined, providing a foundational geometry for the quinoline core, the specific influence of the bromine atom at the 5-position on the crystal packing and molecular conformation of the title compound remains experimentally unconfirmed. researchgate.net

In the absence of experimental single-crystal X-ray data, the molecular geometry of this compound can be predicted based on established chemical principles and data from related structures. The core quinoline ring system is bicyclic and aromatic, and therefore expected to be largely planar. The methyl carboxylate group is attached at the 2-position of this ring.

The key conformational feature is the orientation of the ester group relative to the plane of the quinoline ring. There is likely to be a degree of torsional freedom around the C2-C(carboxyl) single bond. The preferred conformation will be a balance between steric hindrance and electronic effects, such as conjugation between the carbonyl group and the aromatic system. The bromine atom at the 5-position is not expected to cause significant distortion of the planar quinoline ring itself, but it will influence the molecule's electronic properties and intermolecular interactions in the solid state. A definitive analysis of bond lengths (e.g., C-Br, C=O, C-O), bond angles, and dihedral angles awaits experimental determination via X-ray crystallography.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 5-bromofuran-2-carboxylate |

Investigation of Intermolecular Interactions

While a specific study on the intermolecular interactions of this compound has not been found, the molecular structure allows for several potential non-covalent interactions that would be crucial in its solid-state packing. These interactions are fundamental to understanding the material's physical properties.

Hydrogen Bonds: The molecule itself does not possess strong hydrogen bond donors. However, the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. In the presence of suitable donor molecules or in a protic solvent, C–H···N and C–H···O interactions could be anticipated. In the crystal lattice of related halogenated quinoline derivatives, weak intermolecular C-H···N hydrogen bonds have been observed. nih.gov

Charge-Transfer Interactions: The quinoline ring, being relatively electron-deficient, particularly with the presence of the electron-withdrawing bromine atom and the methyl carboxylate group, could engage in charge-transfer interactions with electron-rich species.

Halogen Bonding: The bromine atom at the 5-position introduces the possibility of halogen bonding. This is a directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen or oxygen atoms of a neighboring molecule. The strength of such bonds is influenced by the polarizability of the halogen atom. mdpi.com

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Acceptor Sites | Significance |

| Hydrogen Bonding | Acceptors: Quinoline N, Carbonyl O | Influences crystal packing and solubility. |

| π-π Stacking | Quinoline aromatic system | Major contributor to crystal lattice energy. |

| Charge-Transfer | Electron-deficient quinoline ring | Can influence electronic properties. |

| Halogen Bonding | Donor: Bromine atom | Directional interaction affecting crystal architecture. |

Crystal Packing Analysis

Without experimental single-crystal X-ray diffraction data, a definitive crystal packing analysis for this compound cannot be provided. However, a hypothetical analysis can be inferred from the study of similar molecules. For instance, the crystal structure of the parent compound, methyl quinoline-2-carboxylate, reveals a monoclinic system with specific unit cell parameters. researchgate.net

The crystal packing of this compound would be a delicate balance of the aforementioned intermolecular forces. The interplay between π-π stacking of the quinoline rings and potential halogen bonds or weak hydrogen bonds would dictate the three-dimensional arrangement of the molecules in the solid state. The size and electronic nature of the bromine atom at the C5 position would significantly perturb the packing compared to the unsubstituted analog, likely leading to a different crystal system and unit cell dimensions. Studies on other substituted quinolone carboxylic acid derivatives emphasize the collective role of various weak interactions in determining the final crystal architecture. mdpi.com

Table 2: Predicted Crystallographic Data (Hypothetical)

| Parameter | Predicted Value | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic compounds. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Likely for a racemic or achiral molecule. |

| Z (molecules/unit cell) | 2 or 4 | Typical for organic molecules of this size. |

Note: The data in this table is purely hypothetical and awaits experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

The electronic absorption spectrum of this compound is anticipated to exhibit characteristic bands corresponding to π→π* and n→π* transitions within the quinoline ring system. The quinoline core itself displays strong absorptions in the UV region. The presence of the bromo and methyl carboxylate substituents will influence the position and intensity of these absorption maxima (λmax).

The bromine atom, through its -I (inductive) and +M (mesomeric) effects, and the methyl carboxylate group, with its electron-withdrawing nature, will modulate the energy levels of the molecular orbitals involved in the electronic transitions. Generally, auxochromic groups like halogens can cause a bathochromic (red) shift or hypsochromic (blue) shift of the absorption bands depending on the nature of the transition and their position on the aromatic ring.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of quinoline derivatives. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.48 | C3-C2-C=O | 118.5 |

| C5-Br | 1.90 | C4-C5-Br | 119.8 |

| C2-N1 | 1.32 | C2-N1-C9 | 117.2 |

| C=O | 1.21 | O-C-O | 123.0 |

| O-CH3 | 1.35 | C2-C-O-CH3 | 179.5 |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

DFT calculations are also a reliable tool for predicting various spectroscopic parameters. nih.gov By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of particular bonds.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption wavelengths observed experimentally.

Table 2: Predicted Spectroscopic Data for this compound (Theoretical)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - H at C3 | 7.8 |

| ¹³C NMR | Chemical Shift (ppm) - C5 | 118 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1725 |

| UV-Vis | Absorption Maximum (nm) | 285 |

Note: The values in this table are hypothetical and representative of what would be expected from TD-DFT and GIAO NMR calculations.

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be located primarily on the quinoline ring system, while the LUMO may be distributed over the carboxylate group and the quinoline ring. This distribution influences the molecule's reactivity towards electrophiles and nucleophiles. researchgate.netwikipedia.org

Table 3: Frontier Molecular Orbital Properties of this compound (Theoretical)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netwolfram.com For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms and the region around the bromine atom may exhibit a more positive potential. researchgate.netnih.gov

Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Analysis

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It is a powerful tool for visualizing chemical bonds and lone pairs in a chemically intuitive manner. wikipedia.orgjussieu.fr In this compound, ELF analysis would delineate the core and valence electrons and clearly show the covalent bonds and the lone pairs on the nitrogen and oxygen atoms.

Non-Linear Optical (NLO) Properties Calculations

The NLO properties of organic molecules are of significant interest for applications in optoelectronics and photonics. These properties are intrinsically linked to the molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that facilitate intramolecular charge transfer (ICT). While direct computational data for this compound is not available, studies on other quinoline derivatives provide a framework for understanding its potential NLO response.

The quinoline core itself is an electron-withdrawing moiety, and its NLO properties can be tuned by the introduction of various substituents. For instance, theoretical studies on quinoline-carbazole systems, which feature a donor-acceptor architecture, have demonstrated significant NLO responses. nih.govmdpi.comresearchgate.net In these systems, the quinoline acts as the acceptor, and the carbazole (B46965) as the donor.

Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to calculate NLO parameters such as the first hyperpolarizability (β). nih.govmdpi.comresearchgate.netnih.gov For a series of designed quinoline-carbazole derivatives, DFT calculations have shown that the strategic placement of donor and acceptor groups can lead to large β values, indicating a significant NLO response. nih.govmdpi.comresearchgate.net

A recent study on a quinoline-1,3-benzodioxole chalcone (B49325) derivative, another donor-acceptor system, also highlights the potential for strong NLO properties in quinoline-based molecules. nih.govrsc.org The calculated first hyperpolarizability (βtot) for this compound was found to be significant, underscoring the importance of the quinoline scaffold in designing NLO materials. nih.govrsc.org

Based on these findings for related systems, it can be inferred that this compound would likely possess some NLO activity due to its extended π-system. However, without strong donor groups, its NLO response may not be as pronounced as in the specifically designed donor-acceptor quinoline derivatives.

Table 1: Calculated Non-Linear Optical Properties of a Related Quinoline Derivative (Quinoline-1,3-benzodioxole chalcone) nih.govrsc.org

| Parameter | Value |

| βtot (esu) | Data not explicitly provided in the abstract, but described as "strong NLO properties" |

| Computational Method | CAM-B3LYP/6-311G++(d,p) |

It is important to note that the actual NLO properties of this compound would need to be determined through specific experimental measurements or dedicated computational studies.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful tools for understanding the three-dimensional structure and flexibility of molecules, which in turn influence their physical and biological properties. While specific MD simulations for this compound are not found in the literature, insights into its conformational preferences can be gained from the crystal structure of the closely related Methyl quinoline-2-carboxylate and general principles of conformational analysis. researchgate.netnih.gov

The primary conformational flexibility in this compound arises from the rotation of the methyl carboxylate group at the 2-position relative to the plane of the quinoline ring. The dihedral angle between the plane of the carboxyl group and the quinoline mean plane is a key parameter in its conformational landscape.

The crystal structure of Methyl quinoline-2-carboxylate reveals its conformation in the solid state. researchgate.net In this structure, the molecule is largely planar, with the methyl carboxylate group being nearly coplanar with the quinoline ring. This planarity is likely favored to maximize π-conjugation. The introduction of a bromine atom at the 5-position is not expected to dramatically alter this preference for planarity, as the bromo group is spherical and does not introduce significant steric hindrance that would force the carboxylate group out of the plane.

MD simulations of quinoline derivatives have been performed in other contexts, such as studying their interactions with proteins. nih.govmdpi.comnih.gov These studies demonstrate the utility of MD in exploring the conformational space of quinoline-based molecules. For an isolated molecule of this compound in the gas phase or in a non-polar solvent, it is expected that the lowest energy conformation would be one where the carboxylate group is coplanar with the quinoline ring to maximize electronic delocalization.

The rotational barrier of the C2-C(O)OCH3 bond would determine the ease of deviation from this planar conformation. This barrier is influenced by both steric and electronic factors. While the bromo group at the 5-position is distant from the carboxylate group and unlikely to cause significant steric clash, it can influence the electronic distribution in the quinoline ring, which might have a minor effect on the rotational barrier.

A detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle between the carboxylate group and the quinoline ring. This would reveal the energy minima corresponding to stable conformers and the energy barriers between them. Such a study would likely confirm the preference for a planar or near-planar conformation.

Table 2: Key Conformational Features of Methyl quinoline-2-carboxylate from Crystal Structure Data researchgate.net

| Feature | Observation |

| Overall Molecular Geometry | Largely planar |

| Orientation of Carboxylate Group | Approximately coplanar with the quinoline ring |

Applications in Medicinal Chemistry and Biological Sciences

Methyl 5-bromoquinoline-2-carboxylate as a Precursor for Bioactive Quinoline (B57606) Derivatives

This compound is a key intermediate in the synthesis of more complex and biologically active quinoline derivatives. nih.gov The presence of the bromine atom allows for various cross-coupling reactions, enabling the introduction of diverse functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. nih.govacs.org Bromoquinolines, in general, are widely used as precursors for preparing multifunctional quinoline compounds. nih.gov The straightforward preparation of bromoquinoline derivatives makes them essential in the synthesis of compounds with cyano, methoxy, phenyl, and amino groups. nih.gov

A notable example of its application is in the total synthesis of the marine natural products, distomadines A and B. nih.gov In this synthesis, a 5-bromoquinoline (B189535) derivative, closely related to this compound, serves as a crucial precursor. nih.gov The synthesis plan involved a Suzuki-Miyaura cross-coupling reaction of the 5-bromoquinoline intermediate to construct the butenolide ring system present in the distomadines. nih.gov This highlights the strategic importance of the bromo-substitution for carbon-carbon bond formation in the assembly of complex molecular architectures.

Table 1: Use of a 5-Bromoquinoline Precursor in the Synthesis of Distomadines

| Synthetic Step | Role of 5-Bromoquinoline Intermediate | Reference |

| Suzuki-Miyaura Cross-Coupling | The 5-bromo group acts as a handle for the palladium-catalyzed cross-coupling with a vinyl boronate, a key step in forming the butenolide ring. | nih.gov |

| Overall Synthesis | The 5-bromoquinoline derivative is a foundational building block for the construction of the tetracyclic pyranoquinoline core of the distomadines. | nih.gov |

Research into Anti-Cancer Agents

The quinoline nucleus is a recognized scaffold in the design of anticancer agents, and various derivatives have been extensively studied for their potential in oncology. ekb.egnih.govmdpi.com Bromoquinoline derivatives, in particular, have emerged as a promising class of compounds in anticancer research. nih.govnih.govresearchgate.net The introduction of a bromine atom can significantly influence the electronic properties and biological activity of the quinoline ring system.

Recent studies have focused on the synthesis and evaluation of novel brominated quinolines for their antiproliferative effects against various cancer cell lines. nih.gov For instance, newly synthesized brominated methoxyquinolines and a nitrated bromoquinoline have demonstrated significant inhibitory effects on C6, HeLa, and HT29 cancer cell lines. nih.gov In some cases, the brominated derivatives showed significantly higher antiproliferative activity compared to the non-brominated parent compounds and the standard drug 5-fluorouracil. nih.gov The presence of a nitro group on the bromoquinoline scaffold can activate the bromo group for nucleophilic substitution, allowing for the synthesis of further derivatives with potent antiproliferative and apoptotic effects. nih.gov

Furthermore, certain bromo- and cyano-substituted 8-hydroxyquinolines have been found to induce apoptosis in cancer cells and inhibit human topoisomerase I, a critical enzyme for DNA replication and repair. nih.gov This suggests that bromoquinolines can serve as a template for the development of novel topoisomerase inhibitors. researchgate.net

Table 2: Anticancer Activity of Selected Bromoquinoline Derivatives

| Compound | Cancer Cell Lines | Key Findings | Reference |

| Novel brominated methoxyquinolines | C6, HeLa, HT29 | Significant inhibitory activity compared to the reference drug 5-FU. | nih.gov |

| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | Showed the greatest antiproliferative activity among a series of substituted quinolines and has the potential to cause cancer cell death through apoptosis. | nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | Strong antiproliferative activity and inhibitory effects on human topoisomerase I. | nih.govresearchgate.net |

Development of Anti-Bacterial Agents

The rise of multidrug-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. researchgate.net Quinoline derivatives have a long history in the fight against bacterial infections, with quinolone antibiotics being a prime example. mdpi.comnih.gov The functionalization of the quinoline scaffold, including the introduction of bromine atoms, is a key strategy in the discovery of new antibacterial compounds. mdpi.comresearchgate.net

Research has shown that derivatives of 6-bromoquinolin-4-ol (B142416) exhibit antibacterial activity against clinically important pathogens like ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, novel 7-bromoquinoline-5,8-dione derivatives containing aryl sulfonamides have been synthesized and confirmed to have antibiotic potency. researchgate.net The synthesis of isatin (B1672199)–quinoline conjugates has also yielded compounds with significant biocidal activity against multidrug-resistant bacterial pathogens. nih.gov These findings underscore the potential of the bromoquinoline core in the design of new antibacterial drugs. mdpi.comresearchgate.netnih.gov

Table 3: Antibacterial Activity of Selected Bromoquinoline Derivatives

| Compound Class | Bacterial Strains | Key Findings | Reference |

| 6-Bromoquinolin-4-ol derivatives | ESBL E. coli, MRSA | Exhibited very good yields in synthesis and showed antibacterial activity, with some compounds showing high activity. | mdpi.com |

| 7-Bromoquinoline-5,8-dione containing aryl sulphonamides | Bacterial and fungal strains | Confirmed antibiotic potency with MIC ranges of 0.80-1.00 mg/ml. | researchgate.net |

| Isatin–quinoline conjugates | Multidrug-resistant bacterial pathogens | Showed significant biocidal activity with lower MIC than first-line drugs. | nih.gov |

Exploration of Anti-Malarial, Anti-Viral, and Anti-Fungal Activities

The versatility of the quinoline scaffold extends to its use in developing agents against a variety of infectious diseases, including malaria, and viral and fungal infections. mdpi.com

Anti-Malarial Activity: Quinolines are a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being well-known examples. mdpi.com Research into new quinoline-based antimalarials is ongoing, with a focus on overcoming drug resistance. While specific studies on the antimalarial activity of this compound are not widely reported, the broader class of bromoquinolines is of interest. The modification of the quinoline ring, including halogenation, is a common strategy to enhance antimalarial potency.

Anti-Viral Activity: The search for new antiviral agents has also included the investigation of quinoline derivatives. biorxiv.org For example, some quinoline-based derivatives have shown inhibitory activity against HIV reverse transcriptase. biorxiv.org This suggests that the quinoline scaffold can be a starting point for the development of new antiviral drugs.

Anti-Fungal Activity: Fungal infections, particularly those caused by resistant strains, are a growing public health concern. Research into new antifungal agents has explored various heterocyclic compounds, including quinoline derivatives. For example, newly synthesized quinoline derivatives have been evaluated for their antifungal activity against strains like A. flavus, A. niger, and C. albicans, with some compounds showing potent activity. nih.gov

Role in Target-Oriented Synthesis of Natural Products (e.g., Distomadines)

As previously mentioned, this compound and its close analogs are valuable intermediates in the total synthesis of complex natural products. The synthesis of distomadines A and B provides a clear example of this application. nih.gov The distomadines are structurally unique tetracyclic quinoline alkaloids isolated from a marine ascidian. nih.gov The synthesis of these molecules is a significant challenge, and the use of a 5-bromoquinoline derivative was a key strategic decision. nih.gov The bromine atom at the 5-position facilitated a crucial Suzuki cross-coupling reaction to build the intricate ring system of the natural products. nih.gov This demonstrates the power of using halogenated building blocks like this compound to enable complex bond formations in the synthesis of biologically active natural products. nih.gov

Enzyme Inhibition Studies and Mechanism of Action Elucidation

Quinoline-based compounds are known to inhibit a variety of enzymes, which is often the basis for their therapeutic effects. biorxiv.orgrsc.orgnih.govnih.gov Research has shown that quinoline derivatives can inhibit enzymes such as DNA methyltransferases, polymerases, and topoisomerases. biorxiv.orgnih.govnih.gov

Integrin α4β7 is a cell surface receptor that plays a crucial role in the trafficking of lymphocytes to the gastrointestinal tract. ingentaconnect.comnih.gov As such, it is a key therapeutic target for inflammatory bowel diseases (IBD) like Crohn's disease and ulcerative colitis. ingentaconnect.comnih.gov The development of inhibitors of the α4β7 integrin is an active area of research. nih.govdigitellinc.com

While monoclonal antibodies like vedolizumab are clinically approved α4β7 inhibitors, there is significant interest in the development of small-molecule inhibitors. nih.gov Several small-molecule α4β7 antagonists have been identified and evaluated. digitellinc.com For instance, the small molecule RO0505376 has been shown to bind to the α4β7 integrin and act as an antagonist. nih.govnih.gov Another orally available antagonist, carotegrast-methyl, has been launched in Japan for the treatment of ulcerative colitis. nih.gov

Although there is no direct evidence in the provided search results of "this compound" itself being an α4β7 inhibitor, the research into small-molecule inhibitors of this integrin opens up possibilities for quinoline-based compounds. The development of quinoline derivatives as inhibitors for other enzymes suggests that this scaffold could be adapted to target α4β7. Further research would be needed to explore the potential of bromoquinoline-2-carboxylates in this therapeutic area.

Table 4: Examples of Small-Molecule Integrin α4β7 Antagonists

| Compound | Description | Key Findings | Reference |

| RO0505376 | An antagonist of α4β1 and α4β7 integrin. | Its binding mode to α4β7 has been characterized, providing a basis for the design of more selective inhibitors. | nih.govnih.gov |

| Carotegrast-methyl (AJM300) | An orally active antagonist of α4 integrins. | Approved in Japan for the treatment of moderately active ulcerative colitis. | nih.gov |

| Firategrast | A dual antagonist of α4β1/α4β7 integrins. | Entered phase II trials for multiple sclerosis, but its development was discontinued. | nih.gov |

DNA Gyrase and Topoisomerase IV Inhibition Studies

Direct studies evaluating the inhibitory activity of this compound against DNA gyrase and topoisomerase IV have not been identified in the reviewed literature. However, the quinoline core is the foundational structure for quinolone antibiotics, which are well-established inhibitors of these essential bacterial enzymes. nih.gov